Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist being investigated for the treatment of gastroesophageal reflux disease (GERD) []. It demonstrates a 3-fold greater inhibitory activity than Revaprazan, another acid pump antagonist, in an ion-tight assay []. PF-03716556 exhibits a competitive and reversible mode of action and shows a more rapid onset of action than Omeprazole [].
Relevance: While not structurally identical, PF-03716556 shares the therapeutic focus of treating GERD with 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide. Both compounds likely target aspects of gastric acid secretion, suggesting a possible commonality in their mechanism of action despite structural differences.
Compound Description: Revaprazan is an acid pump antagonist that was previously available on the market []. It exhibits a lower inhibitory activity compared to PF-03716556 in an ion-tight assay [].
Relevance: Revaprazan, like 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, targets gastric acid secretion as a potential therapeutic strategy for GERD [, ]. This suggests that both compounds, despite their different structures, might share a similar mechanism of action or target a common pathway involved in acid production.
Compound Description: Omeprazole is a commonly used proton pump inhibitor (PPI) for the treatment of GERD []. It exhibits a slower onset of action compared to PF-03716556 [].
Relevance: Similar to 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, Omeprazole is used for the treatment of GERD. Both compounds, though structurally different, likely target gastric acid suppression, suggesting a potential overlap in their therapeutic mechanisms [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, developed for the treatment of severe asthma []. It contains a tert-butyl group, which is a target for metabolic oxidation [].
Relevance: BI 894416 and 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide both contain a tetrahydro-2H-pyran ring within their structures []. This structural similarity, despite targeting different therapeutic areas, highlights the versatility of the tetrahydro-2H-pyran motif in drug design.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416, also developed for the treatment of severe asthma []. It shares a similar structure with BI 894416, differing only in the bicyclic moiety.
Relevance: BI 1342561, like 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, contains a 2H-indazole core structure, albeit with different substitution patterns []. This common core highlights the potential for the 2H-indazole scaffold to be modified for targeting diverse biological activities.
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used in the treatment of several blood cancers [, ]. Its oxidative stress degradation can lead to the formation of Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) [].
Relevance: Venetoclax shares a similar structural feature with 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, specifically the presence of a tetrahydropyran ring [, ]. Although they target different therapeutic areas (blood cancers vs. potential GERD treatment), the shared structural element highlights its relevance in medicinal chemistry.
Compound Description: This compound is a salt form of a human histone methyltransferase EZH2 inhibitor []. It is designed to possess high crystallinity, low hygroscopicity, stability, and resist impurity generation [].
Relevance: Both this EZH2 inhibitor and 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide incorporate a tetrahydro-2H-pyran ring within their structures []. This common structural element suggests that this moiety may be important for interacting with specific biological targets or enhancing drug-like properties.
Compound Description: This compound is an interleukin-2-inducible T-cell kinase (Itk) inhibitor investigated as a potential tool molecule for in vivo imaging of T cells using positron emission tomography (PET) []. Though not ideal for clinical use, it suggests the possibility of developing Itk-selective PET ligands for imaging T cell distribution [].
Relevance: Similar to 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, compound 23 also contains a tetrahydro-2H-pyran ring as a key structural element []. This shared structural feature showcases the potential of this cyclic ether in the design of molecules for various biological applications, including imaging and potential therapeutic agents.
Compound Description: This compound is a selective Bcl-2 inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis [].
Relevance: This Bcl-2 inhibitor, like 3-methoxy-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2H-indazole-6-carboxamide, incorporates a tetrahydro-2H-pyran ring and a 1H-indazole moiety within its structure []. This significant structural overlap, even when targeting different disease areas, emphasizes the importance of these structural motifs in drug design and their potential for diverse biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.